molecular formula C17H18N2O5 B5745909 N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No.: B5745909
M. Wt: 330.33 g/mol
InChI Key: BRMKYEYGOMRBTP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a methyl-nitrophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: This can be achieved by reacting 4-ethoxyaniline with an appropriate acylating agent under controlled conditions.

    Formation of the Methyl-Nitrophenoxy Intermediate: This involves the nitration of 3-methylphenol followed by etherification to introduce the nitro group.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the methyl-nitrophenoxy intermediate in the presence of a suitable coupling reagent and catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can introduce carbonyl or carboxyl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a different substitution pattern.

    N-(4-methoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxy and nitro groups, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-14-6-4-13(5-7-14)18-17(20)11-24-15-8-9-16(19(21)22)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMKYEYGOMRBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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